4-Chlorocinnoline

Richter cyclization halocinnoline synthesis 4‑chlorocinnoline

4‑Chlorocinnoline is a monochlorinated cinnoline derivative (C₈H₅ClN₂, MW 164.59) bearing a reactive chlorine at the electron‑deficient 4‑position of the 1,2‑diazanaphthalene ring system. It is a crystalline solid (mp 76–77 °C, predicted bp ~302 °C at 760 mmHg, density 1.35–1.40 g cm⁻³) that is soluble in common organic solvents such as ethanol, dichloromethane and dichloroethane.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 5152-84-1
Cat. No. B183215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocinnoline
CAS5152-84-1
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=N2)Cl
InChIInChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H
InChIKeyIJSFFUOWXQRDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocinnoline (CAS 5152-84-1) – Core Identity and Procurement-Relevant Profile for Heterocyclic Chemistry Programs


4‑Chlorocinnoline is a monochlorinated cinnoline derivative (C₈H₅ClN₂, MW 164.59) bearing a reactive chlorine at the electron‑deficient 4‑position of the 1,2‑diazanaphthalene ring system . It is a crystalline solid (mp 76–77 °C, predicted bp ~302 °C at 760 mmHg, density 1.35–1.40 g cm⁻³) that is soluble in common organic solvents such as ethanol, dichloromethane and dichloroethane . Its primary value to medicinal chemistry and agrochemical programs lies in the lability of the C–Cl bond, which permits predictable nucleophilic aromatic substitution (SₙAr) and palladium‑catalyzed cross‑coupling at the 4‑position, making it a strategic entry point for constructing diverse 4‑substituted cinnoline libraries [1][2].

4-Chlorocinnoline (CAS 5152-84-1) – Why In‑Class Halogenated Heterocycles Cannot Be Interchanged Without Experimental Re‑validation


Cinnoline, quinoline, and quinazoline scaffolds are all 6/6‑fused N‑heterocycles, but the replacement of a single CH unit by a second nitrogen in cinnoline drastically redistributes π‑electron density and introduces a unique electrophilic character at C‑4 that is absent in the carba‑analogues [1]. Consequently, 4‑chlorocinnoline hydrolyses in boiling water to cinnolin‑4‑ol—a transformation not observed with 4‑chloroquinoline under comparable conditions—while its SₙAr rates with hydrazine are markedly slower than those of 4‑chloroquinazoline [1][2]. These reactivity differences mean that yields, regioselectivity, and even reaction feasibility determined for analogous chloro‑heterocycles cannot be directly extrapolated to 4‑chlorocinnoline; procurement and experimental design must be guided by data generated specifically on the cinnoline core.

4-Chlorocinnoline (CAS 5152-84-1) – Quantitative Head‑to‑Head Differentiation Evidence for Scientific Selection


Richter Cyclization Yield – 4‑Chloro vs. 4‑Bromo Intermediate Isolation

In the Richter cyclization of 2‑(phenylethynyl)aniline, the 4‑chloro intermediate 4‑chloro‑3‑phenylcinnoline was isolated in only 41% yield when the reaction was run at room temperature, whereas the analogous 4‑bromo intermediate 4‑bromo‑3‑phenylcinnoline was obtained in 86% yield under the same cyclization protocol using HBr instead of HCl [1]. The 45‑percentage‑point yield advantage of the bromo analogue demonstrates that the leaving‑group identity dramatically governs product partitioning in this transformation.

Richter cyclization halocinnoline synthesis 4‑chlorocinnoline

Condensation Agent Dependence – Sodium Amide vs. Sodium Hydride in 4‑Chlorocinnoline Phenylacetonitrile Condensation

In the condensation of 4‑chlorocinnoline with phenylacetonitrile, switching the base from sodium amide to sodium hydride caused the yield of α‑(4‑cinnolyl)phenylacetonitrile to collapse from 94% to 9% when the temperature was maintained at ≤25 °C [1]. This 85‑percentage‑point drop is quantitatively documented and underscores that 4‑chlorocinnoline SₙAr reactions are exquisitely sensitive to the choice of condensing agent.

nucleophilic aromatic substitution condensing agent screening 4‑cinnolylacetonitrile synthesis

Chemoselectivity in Epoxide‑Based Derivatization – 4‑Chlorocinnoline vs. Cinnolin‑4‑ol

The target cinnoline analogue of propranolol was accessed by reacting 4‑chlorocinnoline with glycidol and NaH in dry DMF, giving 4‑(oxiran‑2‑ylmethoxy)cinnoline in a successful transformation. In contrast, two alternative routes—treatment of cinnolin‑4‑ol with epichlorohydrin and oxidation of 4‑allyloxycinnoline—both failed to yield the desired epoxide [1]. This establishes a binary feasibility difference: 4‑chlorocinnoline is competent for this SₙAr etherification whereas the 4‑hydroxy analogue is not.

cinnoline analogue of propranolol 4‑(oxiran‑2‑ylmethoxy)cinnoline electrophile chemoselectivity

Ambient Stability – 4‑Chlorocinnoline vs. 4‑Chloro‑6,7‑dimethoxycinnoline

Castle and Kruse (1962) explicitly report that 4‑chlorocinnoline is unstable at room temperature, whereas 4‑chloro‑6,7‑dimethoxycinnoline—bearing two electron‑donating methoxy groups on the benzo ring—is completely stable under ambient conditions [1]. No half‑life or degradation rate was provided, but the qualitative distinction between “unstable” and “completely stable” carries practical consequences for storage and handling.

halocinnoline stability storage requirements electron‑donating substituent effect

Hydrolytic Lability – 4‑Chlorocinnoline vs. 4‑Chloroquinoline (Class‑Level Inference)

4‑Chlorocinnoline undergoes hydrolysis in boiling water to afford cinnolin‑4‑ol, a transformation documented in the authoritative Science of Synthesis compendium [1]. In contrast, 4‑chloroquinoline is significantly less prone to hydrolysis under comparable aqueous conditions—a distinction attributed to the additional ring nitrogen in cinnoline that enhances the electrophilicity of C‑4 . No quantitative rate constant comparison is publicly available, so this evidence is classified as class‑level inference.

hydrolysis susceptibility cinnoline vs. quinoline aqueous stability

4-Chlorocinnoline (CAS 5152-84-1) – Optimal Application Scenarios Backed by Quantitative Differentiation Evidence


Medicinal Chemistry Library Expansion via Pd‑Catalyzed Cross‑Coupling at the C‑4 Position

4‑Chlorocinnoline serves as a validated substrate for Sonogashira and Suzuki couplings, delivering 4‑ethynyl‑ and 4‑arylcinnolines respectively, as demonstrated by Heiter et al. [1]. Procurement for this purpose is justified over 4‑bromocinnoline when a chlorine atom is desired as a synthetic handle for subsequent orthogonal functionalization, or when the lower cost of the chloro precursor offsets the modest yield penalty observed in certain cyclization pathways.

Synthesis of 4‑Alkoxycinnoline Pharmacophores via SₙAr Etherification

The successful preparation of 4‑(oxiran‑2‑ylmethoxy)cinnoline from 4‑chlorocinnoline and glycidol/NaH [1] establishes this compound as the electrophile of choice for installing 4‑alkoxy substituents that carry sensitive functional groups (e.g., epoxides). Cinnolin‑4‑ol is not a viable starting material for this transformation, making 4‑chlorocinnoline the requisite procurement item for such analoging campaigns.

Gram‑Scale Synthesis of 4‑Chlorocinnoline Itself from 4‑Hydroxycinnoline

A reproducible laboratory protocol converts 4‑hydroxycinnoline (2.0 g, 13.7 mmol) to 4‑chlorocinnoline in 82% yield using POCl₃/pyridine in chlorobenzene at reflux for 1 h [1]. Groups that require multi‑gram quantities of the chloro compound for downstream library production can confidently scale this procedure, which avoids the need for expensive commercial sourcing of the chloro derivative.

Condensation with Phenylacetonitriles for 4‑Cinnolylacetonitrile Building Blocks

When the synthetic goal is a 4‑cinnolylacetonitrile scaffold, 4‑chlorocinnoline condensed with phenylacetonitrile using sodium amide in benzene at ≤25 °C delivers a 94% yield [1]. This protocol has been extended to substituted phenylacetonitriles with yields ranging from 55% to 86% [1][2], making it a high‑confidence entry point for constructing diversity‑oriented cinnoline libraries.

Technical Documentation Hub

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